molecular formula C11H15N3O4 B14610304 N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 60524-40-5

N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14610304
CAS No.: 60524-40-5
M. Wt: 253.25 g/mol
InChI Key: PQWJCQCPYYJKMA-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide: is a chemical compound with a complex structure that includes a pyridine ring substituted with ethoxyethyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Alkylation: Addition of the ethoxyethyl group.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted pyridines: Formed from substitution reactions.

    Carboxylic acids: Formed from hydrolysis of the carboxamide group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine:

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Anti-inflammatory Properties: Research into its effects on inflammatory pathways.

Industry:

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
  • N-(2-Ethoxyethyl)-2-methyl-4-nitropyridine-3-carboxamide
  • N-(2-Ethoxyethyl)-2-methyl-5-aminopyridine-3-carboxamide

Uniqueness: N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

60524-40-5

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O4/c1-3-18-5-4-12-11(15)10-6-9(14(16)17)7-13-8(10)2/h6-7H,3-5H2,1-2H3,(H,12,15)

InChI Key

PQWJCQCPYYJKMA-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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